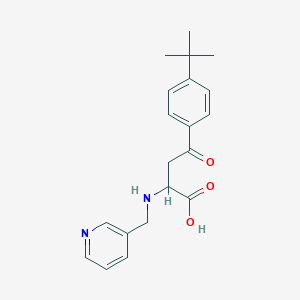

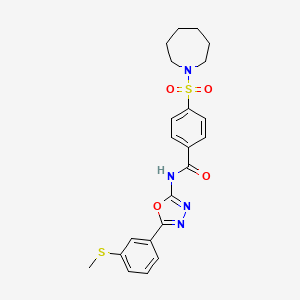

4-(4-(Tert-butyl)phenyl)-4-oxo-2-((3-pyridylmethyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amine group could participate in reactions with acids, while the carboxylic acid group could react with bases or alcohols. The phenyl group could also potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis Techniques and Intermediate Roles

Ugi Reaction Synthesis : A study by Reddy et al. (2014) utilized a Ugi three-component coupling reaction to synthesize novel N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d][1,4]diazacine-5(6H)-yl)-2-phenylacetamides, indicating the role of tert-butyl phenyl compounds as intermediates in complex organic synthesis processes (Reddy et al., 2014).

Intermediate in Collagen Cross-Links Synthesis : Adamczyk et al. (1999) described an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for preparing collagen cross-links, demonstrating the compound's application in biomedical research (Adamczyk et al., 1999).

Organocatalyzed Synthesis : Hozjan et al. (2023) disclosed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the compound's utility in organic chemistry and pharmaceutical research (Hozjan et al., 2023).

Applications in Drug Development and Biological Studies

Thymidylate Synthase Inhibitors : Guo-qing (2013) synthesized 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate synthase inhibitors, indicating its significance in drug development (Yuan Guo-qing, 2013).

Antimicrobial and Larvicidal Activities : Kumara et al. (2015) prepared novel triazinone derivatives with tert-butyl groups, demonstrating their potential in antimicrobial and mosquito larvicidal applications (Kumara et al., 2015).

Amino Acid Derivatives Synthesis : Arvanitis et al. (1998) described the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, showcasing the application of tert-butyl compounds in the synthesis of amino acid analogs (Arvanitis et al., 1998).

Photovoltaic Applications

- Solid-State Dye-Sensitized Solar Cells : Kwon et al. (2012) explored organic dyes with a tert-butyl group for use in solid-state dye-sensitized solar cells, demonstrating the compound's relevance in renewable energy research (Kwon et al., 2012).

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)16-8-6-15(7-9-16)18(23)11-17(19(24)25)22-13-14-5-4-10-21-12-14/h4-10,12,17,22H,11,13H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKSFMCZBUAMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)

![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)